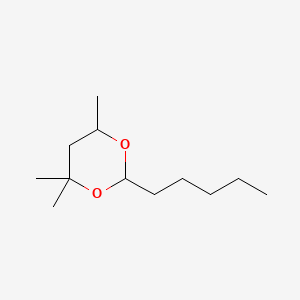
4,4,6-Trimethyl-2-pentyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-2-pentyl-1,3-dioxane is an organic compound with the chemical formula C12H24O2 and a molecular weight of 200.32 g/mol . It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is soluble in various organic solvents such as ethanol and dimethylformamide . It is primarily used in the fragrance and flavor industry as an additive for green leaf, fruity, and vanilla-like scents .
Vorbereitungsmethoden
The synthesis of 4,4,6-Trimethyl-2-pentyl-1,3-dioxane can be achieved through the following steps :
Starting Material: The process begins with 4,4,6-Trimethyl-2-pentanol.
Catalyst: A phthalocyanine copper catalyst is used.
Reaction Conditions: The reaction mixture is heated under an inert atmosphere to facilitate the cyclization reaction.
Product Isolation: The product is then separated and purified to obtain high-purity this compound.
Analyse Chemischer Reaktionen
4,4,6-Trimethyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclization reactions and catalyst efficiency.
Biology: Research on its potential biological activity and interactions with biological molecules is ongoing.
Medicine: Investigations into its potential therapeutic properties and applications in drug delivery systems.
Wirkmechanismus
The mechanism by which 4,4,6-Trimethyl-2-pentyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with olfactory receptors, leading to its use in fragrances . Additionally, its chemical reactivity enables it to participate in various organic reactions, making it valuable in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
4,4,6-Trimethyl-2-pentyl-1,3-dioxane can be compared with other similar compounds such as:
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: This compound has a phenyl group instead of a pentyl group, leading to different chemical and sensory properties.
2,4,6-Trimethyl-1,3-dioxane: This compound has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct aromatic properties and reactivity, making it particularly valuable in the fragrance and flavor industry .
Eigenschaften
CAS-Nummer |
63449-89-8 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-11-13-10(2)9-12(3,4)14-11/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
PDQBOBGVXLUMTJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1OC(CC(O1)(C)C)C |
Kanonische SMILES |
CCCCCC1OC(CC(O1)(C)C)C |
Key on ui other cas no. |
63449-89-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















